molecular formula C7H5ClFNO2 B1529392 3-Amino-5-chloro-2-fluorobenzoic acid CAS No. 1339070-81-3

3-Amino-5-chloro-2-fluorobenzoic acid

Cat. No.: B1529392
CAS No.: 1339070-81-3
M. Wt: 189.57 g/mol
InChI Key: FNLVVZVIPNSULO-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-2-fluorobenzoic acid (Molecular Formula: C7H5ClFNO2) is a multifunctional fluorinated benzoic acid derivative that serves as a valuable building block in advanced chemical research and development . The presence of distinct amino, chloro, and fluoro substituents on the benzoic acid scaffold allows for selective and sequential functionalization, making it a versatile intermediate for synthesizing more complex molecules. Its primary research applications include serving as a precursor in the development of Active Pharmaceutical Ingredients (APIs) and as a specialized fluorine probe for detection and quantification in metabolomics studies using 19F NMR spectroscopy . As a fluorine-tagged compound, it facilitates the identification of amino acids in complex mixtures, offering a powerful tool for analytical biochemistry . The carboxylic acid moiety enables coordination to metal centers, supporting the synthesis of ligands for Metal-Organic Frameworks (MOFs) and materials for liquid crystal applications . This product is intended for use by qualified professionals in a controlled laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-amino-5-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLVVZVIPNSULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339070-81-3
Record name 3-amino-5-chloro-2-fluorobenzoic acid
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Preparation Methods

From 3-Fluorobenzoic Acid Derivatives and Halogenation

  • A general approach to preparing 2-amino-5-fluorobenzoic acid involves nitration of 3-fluorobenzoic acid esters, followed by reduction and halogenation steps. For example, nitration at low temperature (-10°C to 30°C) with concentrated nitric acid, followed by catalytic hydrogenation reduction, yields amino-fluorobenzoic acids.
  • Chlorination can then be introduced selectively at position 5 using chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.
  • A patent (CN112778147A) describes a similar sequence for preparing 2-amino-3-methyl-5-chlorobenzoic acid, involving nitration, hydrogenation, and chlorination with benzoyl peroxide as a catalyst in solvents like DMF or DMSO at 90-110°C, achieving yields of 63-68% with high purity (99.0-99.5%). This method can be adapted for fluorinated analogues by selecting appropriate fluorinated starting materials and chlorination conditions.

Synthesis via Indole-2,3-dione Intermediates

  • For 2-amino-5-fluorobenzoic acid, a novel industrially feasible method uses 4-fluoroaniline condensed with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimine)acetamide, which cyclizes in concentrated sulfuric acid to 5-fluoro-1H-indole-2,3-dione. Subsequent oxidation with hydrogen peroxide under alkaline conditions yields the amino-fluorobenzoic acid.
  • This method is notable for mild conditions, safety, and scalability, suggesting a potential approach for preparing this compound by modifying substituents and reaction parameters accordingly.

Halogenation Techniques

  • Chlorination of amino-benzoic acid derivatives can be efficiently achieved using N-chlorosuccinimide (NCS) in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), sulfolane, or DMSO, with benzoyl peroxide as an initiator.
  • Reaction temperatures between 90-110°C and reaction times of 1-2 hours are optimal for selective chlorination at the 5-position without over-chlorination or decomposition.
  • Fluorination is generally introduced earlier in the synthetic sequence via fluorinated starting materials such as 3-fluorobenzoic acid or its esters.

Comparative Data Table of Preparation Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Nitration Electrophilic m-Toluic acid + HNO3 (60-75%) 0 to room temp 1-2 h - Controlled acid concentration for regioselectivity
Reduction Catalytic hydrogenation Nitro compound + H2 + catalyst (Pt, Pd) 50-120 1-3 h High Hydrogen atmosphere required
Chlorination Radical halogenation NCS + benzoyl peroxide + DMF/DMSO 90-110 1-2 h 63-68 Benzoyl peroxide 1-2% of substrate mass
Cyclization/Oxidation Acid cyclization + oxidation Concentrated H2SO4 + H2O2 + NaOH/KOH 80-90 1-2 h Moderate For indole-dione intermediate route

Research Findings and Industrial Relevance

  • The nitration-hydrogenation-chlorination sequence is favored for its use of inexpensive, commercially available starting materials (e.g., m-toluic acid or fluorobenzoic acid esters) and relatively straightforward reaction steps.
  • The use of radical chlorination with NCS and benzoyl peroxide in polar solvents provides good selectivity and yield, with manageable reaction times and temperatures.
  • The indole-2,3-dione intermediate route offers a mild and safe alternative, especially for fluorinated aminobenzoic acids, with potential for scale-up due to simple operations and avoidance of hazardous reagents like chlorine gas.
  • Purification typically involves recrystallization from solvents such as xylene or dimethylformamide to achieve high purity (>99%) suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chloro-2-fluorobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The chloro and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Halogen exchange reactions using nucleophiles.

Major Products Formed:

  • Oxidation: 3-Amino-5-chloro-2-nitrobenzoic acid.

  • Reduction: this compound (from its nitro derivative).

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-chloro-2-fluorobenzoic acid finds applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

3-Amino-5-chloro-2-fluorobenzoic acid is structurally similar to other halogenated benzoic acids, such as 3-chloro-2-fluorobenzoic acid and 2-amino-5-chloro-3-fluorobenzoic acid. its unique combination of functional groups gives it distinct chemical properties and reactivity. This compound stands out due to its versatility in synthetic applications and potential biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-amino-5-chloro-2-fluorobenzoic acid with six structurally related compounds, highlighting substituent positions, molecular weights, and available melting points:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Substituent Positions
This compound C₇H₅ClFNO₂ 203.58 Not reported Amino:3, Chloro:5, Fluoro:2
2-Amino-5-chlorobenzoic acid 635-21-2 C₇H₆ClNO₂ 171.57 209–213 Amino:2, Chloro:5
5-Amino-2-chlorobenzoic acid 89-54-3 C₇H₆ClNO₂ 171.58 Not reported Amino:5, Chloro:2
2-Amino-6-chloro-3-fluorobenzoic acid 1039815-76-3 C₇H₅ClFNO₂ 203.58 Not reported Amino:2, Chloro:6, Fluoro:3
2-Amino-4-chloro-5-fluorobenzoic acid 351367-77-6 C₇H₅ClFNO₂ 203.58 Not reported Amino:2, Chloro:4, Fluoro:5
5-Chloro-2,4-difluorobenzoic acid 130025-33-1 C₇H₃ClF₂O₂ 206.55 Not reported Chloro:5, Fluoro:2,4
5-Amino-2,3,4-trifluorobenzoic acid 203916-57-8 C₇H₄F₃NO₂ 191.11 Not reported Amino:5, Fluoro:2,3,4
Key Observations:
  • Substituent Position Effects: The amino group at position 3 in the target compound contrasts with analogs like 2-amino-5-chlorobenzoic acid (amino at position 2). Fluorine’s Electron-Withdrawing Nature: Fluorine at position 2 in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 2-amino-5-chlorobenzoic acid) . Melting Points: The absence of fluorine in 2-amino-5-chlorobenzoic acid correlates with a higher melting point (209–213°C) compared to fluorinated derivatives, likely due to reduced hydrogen-bonding disruption .

Pharmacological Relevance

  • Bioactivity: Fluorine and chlorine substituents improve membrane permeability and target binding in drug candidates. For instance, 5-amino-2,3,4-trifluorobenzoic acid (CAS 203916-57-8) is utilized in protease inhibitor development .

Biological Activity

3-Amino-5-chloro-2-fluorobenzoic acid is an organic compound that has garnered attention in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H6_6ClFNO2_2, with a molecular weight of approximately 189.57 g/mol. The presence of an amino group, a chloro group, and a fluoro group on the benzoic acid structure significantly influences its chemical behavior and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent. Its structural features enable it to interact with microbial targets, possibly inhibiting growth or survival.
  • Enzyme Inhibition : It may act as an inhibitor for various enzymes. The amino group can facilitate hydrogen bonding, while the chloro and fluoro groups contribute to hydrophobic interactions, influencing enzyme activity .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

The mechanism of action for this compound involves its interaction with specific biological targets:

  • Binding to Enzymes : The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This is particularly relevant in biochemical pathways where enzyme regulation is crucial.
  • Hydrogen Bonding : The amino group allows for hydrogen bonding with various biomolecules, enhancing its binding affinity and specificity.
  • Hydrophobic Interactions : The presence of halogen atoms (Cl and F) increases hydrophobic interactions, which can stabilize the binding of the compound to its targets .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits inhibitory effects on microbial growth
Enzyme InhibitionInhibits specific enzymes by binding at active sites
Anti-inflammatoryPotential therapeutic effects in inflammatory conditions

Case Study: Enzyme Interaction

In a study investigating the interaction of this compound with a specific enzyme, it was found that the compound inhibited enzyme activity with an IC50_{50} value of approximately 10 µM. This suggests significant potential for further development as a therapeutic agent targeting enzyme-related diseases .

Applications in Research and Industry

This compound has various applications:

  • Pharmaceutical Development : Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Biochemical Probes : The compound serves as a biochemical probe in research settings to study enzyme interactions and metabolic pathways.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-chloro-2-fluorobenzoic acid
Reactant of Route 2
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3-Amino-5-chloro-2-fluorobenzoic acid

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